![molecular formula C18H17Cl2NO2S B2843689 [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine CAS No. 338403-61-5](/img/structure/B2843689.png)
[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a sulfonyl-N,N-dimethylethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine typically involves multiple steps, starting with the preparation of the 4-chlorophenyl groups. These groups are then linked through a series of reactions that introduce the sulfonyl and N,N-dimethylethenamine functionalities. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the 4-chlorophenyl groups but lacks the sulfonyl and N,N-dimethylethenamine functionalities.
Intermetallic Compounds: While not directly related, these compounds also involve complex structures and have unique properties.
Uniqueness
[(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenesulfonyl]ethenyl]dimethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2S/c1-21(2)13-18(15-5-9-17(20)10-6-15)24(22,23)12-11-14-3-7-16(19)8-4-14/h3-13H,1-2H3/b12-11+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFVPOSVHQGBKJ-RZMWGWOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)
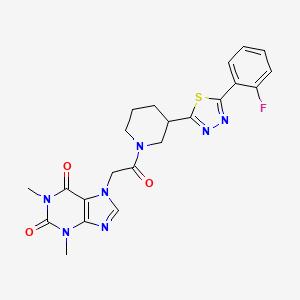
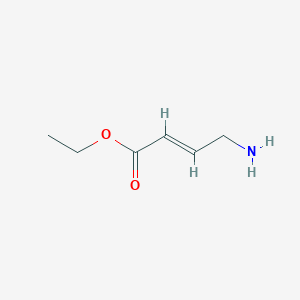
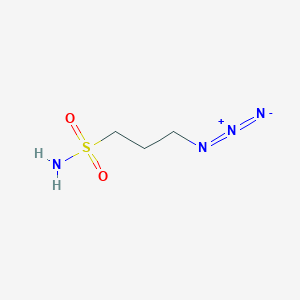
![2-[(4-Fluorophenyl)methoxy]pyrimidine](/img/structure/B2843616.png)

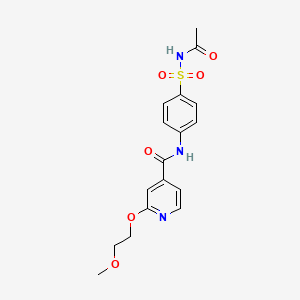
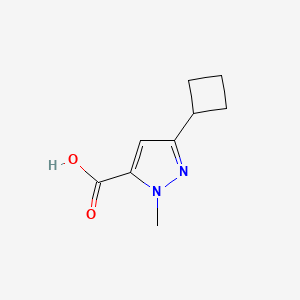
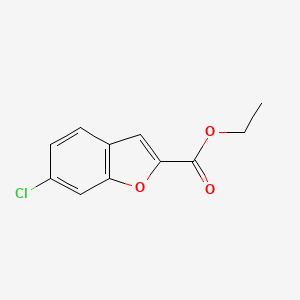
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)
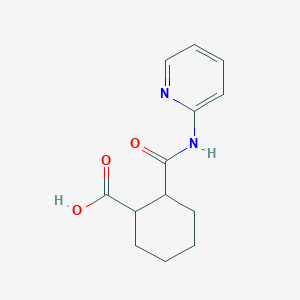

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2843629.png)
